Journal Name:Russian Journal of Coordination Chemistry
Journal ISSN:1070-3284
IF:1.814
Journal Website:http://www.maik.ru/cgi-perl/journal.pl?name=cochem&page=main
Year of Origin:1993
Publisher:Pleiades Publishing
Number of Articles Per Year:112
Publishing Cycle:Monthly
OA or Not:Not
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-12 , DOI: 10.1038/s41586-023-06313-z
Many communities in low- and middle-income countries globally lack sustainable, cost-effective and mutually beneficial solutions for infectious disease, food, water and poverty challenges, despite their inherent interdependence1,2,3,4,5,6,7. Here we provide support for the hypothesis that agricultural development and fertilizer use in West Africa increase the burden of the parasitic disease schistosomiasis by fuelling the growth of submerged aquatic vegetation that chokes out water access points and serves as habitat for freshwater snails that transmit Schistosoma parasites to more than 200 million people globally8,9,10. In a cluster randomized controlled trial (ClinicalTrials.gov: NCT03187366) in which we removed invasive submerged vegetation from water points at 8 of 16 villages (that is, clusters), control sites had 1.46 times higher intestinal Schistosoma infection rates in schoolchildren and lower open water access than removal sites. Vegetation removal did not have any detectable long-term adverse effects on local water quality or freshwater biodiversity. In feeding trials, the removed vegetation was as effective as traditional livestock feed but 41 to 179 times cheaper and converting the vegetation to compost provided private crop production and total (public health plus crop production benefits) benefit-to-cost ratios as high as 4.0 and 8.8, respectively. Thus, the approach yielded an economic incentive—with important public health co-benefits—to maintain cleared waterways and return nutrients captured in aquatic plants back to agriculture with promise of breaking poverty–disease traps. To facilitate targeting and scaling of the intervention, we lay the foundation for using remote sensing technology to detect snail habitats. By offering a rare, profitable, win–win approach to addressing food and water access, poverty alleviation, infectious disease control and environmental sustainability, we hope to inspire the interdisciplinary search for planetary health solutions11 to the many and formidable, co-dependent global grand challenges of the twenty-first century.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-05 , DOI: 10.1038/s41586-023-06301-3
RNA viruses have evolved elaborate strategies to protect their genomes, including 5′ capping. However, until now no RNA 5′ cap has been identified for hepatitis C virus1,2 (HCV), which causes chronic infection, liver cirrhosis and cancer3. Here we demonstrate that the cellular metabolite flavin adenine dinucleotide (FAD) is used as a non-canonical initiating nucleotide by the viral RNA-dependent RNA polymerase, resulting in a 5′-FAD cap on the HCV RNA. The HCV FAD-capping frequency is around 75%, which is the highest observed for any RNA metabolite cap across all kingdoms of life4,5,6,7,8. FAD capping is conserved among HCV isolates for the replication-intermediate negative strand and partially for the positive strand. It is also observed in vivo on HCV RNA isolated from patient samples and from the liver and serum of a human liver chimeric mouse model. Furthermore, we show that 5′-FAD capping protects RNA from RIG-I mediated innate immune recognition but does not stabilize the HCV RNA. These results establish capping with cellular metabolites as a novel viral RNA-capping strategy, which could be used by other viruses and affect anti-viral treatment outcomes and persistence of infection.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-12 , DOI: 10.1038/s41586-023-06143-z
The presence and distribution of preserved organic matter on the surface of Mars can provide key information about the Martian carbon cycle and the potential of the planet to host life throughout its history. Several types of organic molecules have been previously detected in Martian meteorites1 and at Gale crater, Mars2,3,4. Evaluating the diversity and detectability of organic matter elsewhere on Mars is important for understanding the extent and diversity of Martian surface processes and the potential availability of carbon sources1,5,6. Here we report the detection of Raman and fluorescence spectra consistent with several species of aromatic organic molecules in the Máaz and Séítah formations within the Crater Floor sequences of Jezero crater, Mars. We report specific fluorescence-mineral associations consistent with many classes of organic molecules occurring in different spatial patterns within these compositionally distinct formations, potentially indicating different fates of carbon across environments. Our findings suggest there may be a diversity of aromatic molecules prevalent on the Martian surface, and these materials persist despite exposure to surface conditions. These potential organic molecules are largely found within minerals linked to aqueous processes, indicating that these processes may have had a key role in organic synthesis, transport or preservation.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-11 , DOI: 10.1038/s41586-023-06415-8
There has been considerable recent progress in designing new proteins using deep learning methods1–9. Despite this progress, a general deep learning framework for protein design that enables solution of a wide range of design challenges, including de novo binder design and design of higher order symmetric architectures, has yet to be described. Diffusion models10,11 have had considerable success in image and language generative modeling but limited success when applied to protein modeling, likely due to the complexity of protein backbone geometry and sequence-structure relationships. Here we show that by fine tuning the RoseTTAFold structure prediction network on protein structure denoising tasks, we obtain a generative model of protein backbones that achieves outstanding performance on unconditional and topology-constrained protein monomer design, protein binder design, symmetric oligomer design, enzyme active site scaffolding, and symmetric motif scaffolding for therapeutic and metal-binding protein design. We demonstrate the power and generality of the method, called RoseTTAFold Diffusion (RFdiffusion), by experimentally characterizing the structures and functions of hundreds of designed symmetric assemblies, metal binding proteins and protein binders. The accuracy of RFdiffusion is confirmed by the cryo-EM structure of a designed binder in complex with Influenza hemagglutinin which is nearly identical to the design model. In a manner analogous to networks which produce images from user-specified inputs, RFdiffusion enables the design of diverse functional proteins from simple molecular specifications.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-05 , DOI: 10.1038/s41586-023-06131-3
Frustrated Lewis pairs (FLPs) are well documented for the activation of small molecules such as dihydrogen and carbon dioxide1,2,3,4. Although canonical FLP chemistry is heterolytic in nature, recent work has shown that certain FLPs can undergo single-electron transfer to afford radical pairs5. Owing to steric encumbrance and/or weak bonding association, these radicals do not annihilate one another, and they have thus been named frustrated radical pairs (FRPs). Notable preliminary results suggest that FRPs may be useful reagents in chemical synthesis6,7,8, although their applications remain limited. Here we demonstrate that the functionalization of C(sp3)–H bonds can be accomplished using a class of FRPs generated from disilazide donors and an N-oxoammonium acceptor. Together, these species undergo single-electron transfer to generate a transient and persistent radical pair capable of cleaving unactivated C–H bonds to furnish aminoxylated products. By tuning the structure of the donor, it is possible to control regioselectivity and tailor reactivity towards tertiary, secondary or primary C–H bonds. Mechanistic studies lend strong support for the formation and involvement of radical pairs in the target reaction.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-05 , DOI: 10.1038/s41586-023-06181-7
The paper-folding mechanism has been widely adopted in building of reconfigurable macroscale systems because of its unique capabilities and advantages in programming variable shapes and stiffness into a structure1,2,3,4,5. However, it has barely been exploited in the construction of molecular-level systems owing to the lack of a suitable design principle, even though various dynamic structures based on DNA self-assembly6,7,8,9 have been developed10,11,12,13,14,15,16,17,18,19,20,21,22,23. Here we propose a method to harness the paper-folding mechanism to create reconfigurable DNA origami structures. The main idea is to build a reference, planar wireframe structure24 whose edges follow a crease pattern in paper folding so that it can be folded into various target shapes. We realized several paper-like folding and unfolding patterns using DNA strand displacement25 with high yield. Orthogonal folding, repeatable folding and unfolding, folding-based microRNA detection and fluorescence signal control were demonstrated. Stimuli-responsive folding and unfolding triggered by pH or light-source change were also possible. Moreover, by employing hierarchical assembly26 we could expand the design space and complexity of the paper-folding mechanism in a highly programmable manner. Because of its high programmability and scalability, we expect that the proposed paper-folding-based reconfiguration method will advance the development of complex molecular systems.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-06-28 , DOI: 10.1038/s41586-023-06351-7
Spectroscopy is a key analytical tool that provides valuable insight into molecular structure and is widely used to identify chemical samples. Tagging spectroscopy is a form of action spectroscopy in which the absorption of a single photon by a molecular ion is detected via the loss of a weakly attached, inert “tag” particle (e.g. He, Ne, N2).1–3 The absorption spectrum is derived from the tag loss rate as a function of incident radiation frequency. To date, all spectroscopy of gas phase polyatomic molecules has been restricted to large molecular ensembles, complicating spectral interpretation by the presence of multiple chemical and isomeric species. Here we present a novel tagging spectroscopic scheme to analyze the purest possible sample: a single gas phase molecule. We demonstrate this technique with the measurement of the infrared spectrum of a single tropylium (\({{\rm{C}}}_{7}{{{\rm{H}}}_{7}}^{+}\)) molecular ion; to our knowledge the first recorded spectrum of a single gas phase polyatomic molecule. Our method’s high sensitivity revealed spectral features previously unobserved using traditional tagging methods.4 Our approach in principle enables analysis of multi-component mixtures by identifying constituent molecules one at a time. Single molecule sensitivity extends action spectroscopy to rare samples, such as those of extraterrestrial origin,5,6 or to reactive reaction intermediates formed at number densities too low for traditional action methods.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-05 , DOI: 10.1038/s41586-023-06303-1
Acquired drug resistance to anticancer targeted therapies remains an unsolved clinical problem. Although many drivers of acquired drug resistance have been identified1,2,3,4, the underlying molecular mechanisms shaping tumour evolution during treatment are incompletely understood. Genomic profiling of patient tumours has implicated apolipoprotein B messenger RNA editing catalytic polypeptide-like (APOBEC) cytidine deaminases in tumour evolution; however, their role during therapy and the development of acquired drug resistance is undefined. Here we report that lung cancer targeted therapies commonly used in the clinic can induce cytidine deaminase APOBEC3A (A3A), leading to sustained mutagenesis in drug-tolerant cancer cells persisting during therapy. Therapy-induced A3A promotes the formation of double-strand DNA breaks, increasing genomic instability in drug-tolerant persisters. Deletion of A3A reduces APOBEC mutations and structural variations in persister cells and delays the development of drug resistance. APOBEC mutational signatures are enriched in tumours from patients with lung cancer who progressed after extended responses to targeted therapies. This study shows that induction of A3A in response to targeted therapies drives evolution of drug-tolerant persister cells, suggesting that suppression of A3A expression or activity may represent a potential therapeutic strategy in the prevention or delay of acquired resistance to lung cancer targeted therapy.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-26 , DOI: 10.1038/s41586-023-06456-z
While eukaryotic Argonautes and long prokaryotic Argonautes (pAgos) cleave nucleic acids, some short pAgos lack nuclease activity and hydrolyze NAD(P)+ to induce bacterial cell death1. We present a hierarchical activation pathway for SPARTA, a short pAgo consisting of an Ago protein and an associated protein TIR-APAZ2. SPARTA progresses through distinct oligomeric forms, including a monomeric apo state, a monomeric RNA/DNA-bound state, two dimeric RNA/DNA-bound states, and a tetrameric RNA/DNA-bound active state. These snapshots together identify oligomerization as a mechanistic principle of SPARTA activation. Apo SPARTA is inactive, its RNA/DNA-binding channel occupied an auto-inhibitory motif in TIR-APAZ. Upon RNA/DNA binding, SPARTA transitions from a monomer to a symmetric and then an asymmetric dimer, in which two TIR domains interact via charge and shape complementarity. Next, two dimers assemble into a tetramer with a central TIR cluster responsible for hydrolyzing NAD(P)+. Additionally, we observed unique features of SPARTA-RNA/DNA interactions, including competition between the DNA 3’ end and the auto-inhibitory motif, interactions between the RNA G2 nucleotide and Ago, and splaying of the RNA-DNA duplex by two loops exclusive to short pAgos. Together, our findings contribute a mechanistic basis for the activation of short pAgos, a large section of the Ago superfamily.
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-26 , DOI: 10.1038/s41586-023-06452-3
Chern insulators, which are the lattice analogs of the quantum Hall states, can potentially manifest high-temperature topological orders at zero magnetic field to enable next-generation topological quantum devices 1-3. To date, integer Chern insulators have been experimentally demonstrated in several systems at zero magnetic field 3, 4-8, but fractional Chern insulators have been reported only in graphene-based systems under a finite magnetic field 9,10. The emergence of semiconductor moiré materials 11, which support tunable topological flat bands 12,13, opens a new opportunity to realize fractional Chern insulators 13-16. Here, we report thermodynamic evidence of both integer and fractional Chern insulators at zero magnetic field in small-angle twisted bilayer MoTe2 by combining the local electronic compressibility and magneto-optical measurements. At hole filling factor \({\boldsymbol{\nu }}\) = 1 and 2/3, the system is incompressible and spontaneously breaks time reversal symmetry. We show that they are integer and fractional Chern insulators, respectively, from the dispersion of the state in filling factor with applied magnetic field. We further demonstrate electric-field-tuned topological phase transitions involving the Chern insulators. Our findings pave the way for demonstration of quantized fractional Hall conductance and anyonic excitation and braiding 17 in semiconductor moiré materials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
18.40 | 22 | Science Citation Index Science Citation Index Expanded | Not |
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